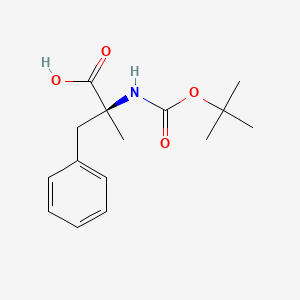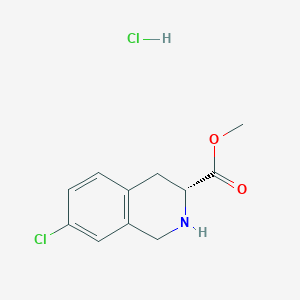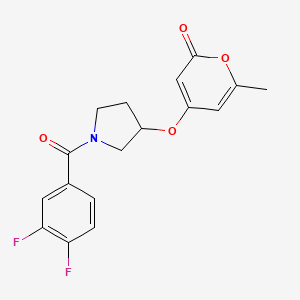![molecular formula C22H18FN3O3S2 B2363579 N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 398999-85-4](/img/structure/B2363579.png)
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
One area of research focuses on the synthesis of N-substituted benzamide derivatives, exploring their potential in cardiac electrophysiological activity. These compounds, including variants of N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro, comparable to known selective class III agents. This suggests the potential of the benzothiazol moiety in producing class III electrophysiological activity, indicating its application in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Pharmacological Screening
Several studies have synthesized fluoro-substituted benzothiazoles with sulfonamido quinazolinyl imidazole and other derivatives, screening them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds have been synthesized by condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, indicating a broad spectrum of biological activity and potential for pharmacological applications (Patel et al., 2009).
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives, including indapamide derivatives, reveals significant pro-apoptotic activity. These compounds have been synthesized and tested against various cancer cell lines, demonstrating potential as anticancer agents through mechanisms such as inhibition of human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Microwave-Mediated Synthesis for Antimicrobial Analogues
The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored for creating promising antimicrobial analogs. These derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial effects (Desai et al., 2013).
Molecular Docking and Computational Calculations
Sulfonamide derivatives have been evaluated for their antimalarial activity against COVID-19, utilizing computational calculations and molecular docking studies. This indicates not only the versatility of benzothiazole sulfonamides in drug design but also their potential application in addressing contemporary health crises (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-14-7-10-16(11-8-14)31(28,29)25-18-6-4-3-5-17(18)21(27)24-22-26(2)19-12-9-15(23)13-20(19)30-22/h3-13,25H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDREFEKUFLHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)
![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/no-structure.png)

![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)


![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)
![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)